molecular formula C21H24N4O2 B11596782 1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B11596782
M. Wt: 364.4 g/mol
InChI Key: MMBCDLDPIKYLAF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar biological activities.

    4-(4-Methylphenyl)-1,2,4-oxadiazole: Another compound with an oxadiazole ring.

    1-(2-Methoxyphenyl)-4-(methyl)piperazine: A related compound with a different substitution pattern.

Uniqueness

1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

The compound 1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex molecule that combines a piperazine core with a methoxyphenyl and an oxadiazole moiety. This structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The biological activity of this compound has been investigated in several contexts:

  • Serotonin Receptor Modulation : The piperazine moiety is known for its interaction with serotonin receptors. Studies have shown that compounds with similar structures exhibit high affinity for the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. The K_i values reported for related piperazine derivatives range from low nanomolar to micromolar concentrations, indicating strong receptor binding affinity .
  • Anticancer Activity : The oxadiazole ring has been associated with anticancer properties. Research indicates that derivatives containing oxadiazole exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, some derivatives showed IC_50 values as low as 0.48 μM against MCF-7 cells, suggesting significant antiproliferative activity .
  • Anti-inflammatory Effects : Compounds featuring the methoxyphenyl group have displayed anti-inflammatory properties in vitro. Specific studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study involving the synthesis of various 1,2,4-oxadiazole derivatives revealed that the introduction of electron-withdrawing groups significantly enhanced anticancer activity against human colon cancer cell lines (WiDr). The most potent compounds exhibited GI_50 values below 5 μM, indicating their potential as effective chemotherapeutic agents .

Case Study 2: Serotonin Receptor Interaction

In a pharmacological evaluation of serotonin receptor ligands, compounds similar to this compound were tested for their binding affinity to the 5-HT_1A receptor. Results indicated that these compounds could act as selective agonists or antagonists depending on their structural modifications, thereby influencing their therapeutic applications in treating anxiety and depression .

Data Tables

Biological ActivityCell Line/TargetIC50/Ki ValueReference
AnticancerMCF-70.48 μM
AnticancerHeLa0.78 μM
Serotonin Receptor5-HT_1A0.5 nM
Anti-inflammatoryVariousNot specified

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H24N4O2/c1-16-7-9-17(10-8-16)21-22-20(27-23-21)15-24-11-13-25(14-12-24)18-5-3-4-6-19(18)26-2/h3-10H,11-15H2,1-2H3

InChI Key

MMBCDLDPIKYLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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